2-Hydroxyethyl 2-(benzenesulfonyl)hydrazine-1-carboxylate
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Overview
Description
2-Hydroxyethyl 2-(benzenesulfonyl)hydrazine-1-carboxylate is an organic compound with a complex structure that includes both hydrazine and benzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-(benzenesulfonyl)hydrazine-1-carboxylate typically involves the reaction of 2-hydroxyethylhydrazine with benzenesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 2-(benzenesulfonyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzene group.
Substitution: Nucleophilic substitution reactions can replace the hydrazine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Benzene derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
2-Hydroxyethyl 2-(benzenesulfonyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 2-(benzenesulfonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzenesulfonyl group can enhance the compound’s binding affinity to its targets, leading to more effective inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethylhydrazine: A simpler compound with similar hydrazine functionality but lacking the benzenesulfonyl group.
Benzenesulfonylhydrazine: Contains the benzenesulfonyl group but lacks the hydroxyethyl group.
Uniqueness
2-Hydroxyethyl 2-(benzenesulfonyl)hydrazine-1-carboxylate is unique due to the presence of both hydrazine and benzenesulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
58358-58-0 |
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Molecular Formula |
C9H12N2O5S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
2-hydroxyethyl N-(benzenesulfonamido)carbamate |
InChI |
InChI=1S/C9H12N2O5S/c12-6-7-16-9(13)10-11-17(14,15)8-4-2-1-3-5-8/h1-5,11-12H,6-7H2,(H,10,13) |
InChI Key |
ZDIAAJDTTYDVQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)OCCO |
Origin of Product |
United States |
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